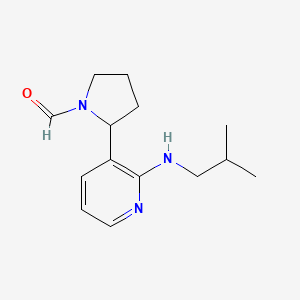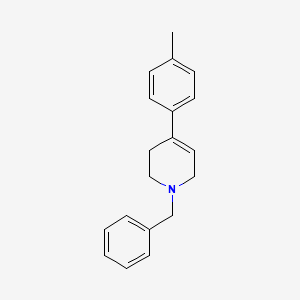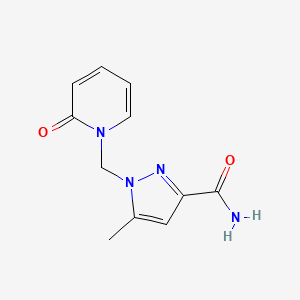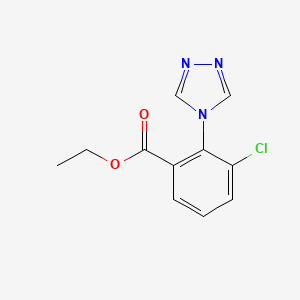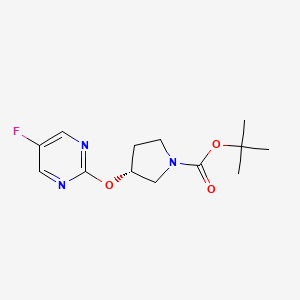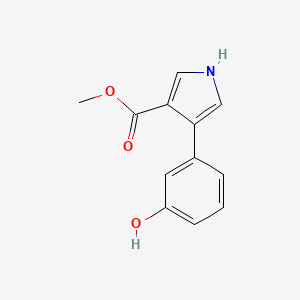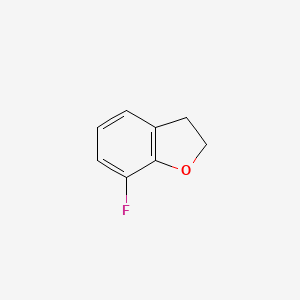
7-Fluoro-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,3-dihydrobenzofuran is a fluorinated derivative of 2,3-dihydrobenzofuran, a compound known for its rigid structure and significant biological activity. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydrobenzofuran typically involves the fluorination of 2,3-dihydrobenzofuran derivatives. One common method is the anodic fluorination of 3-substituted benzofuran derivatives in the presence of fluoride salts, resulting in the formation of fluorinated products . Another approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic methods such as the biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran-based scaffolds . This method leverages engineered myoglobins for cyclopropanation, providing high yields and enantiopurity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Halogenation, particularly fluorination, is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic processes. The fluorine atom enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran: The parent compound without the fluorine atom.
2-Fluoro-2,3-dihydrobenzofuran: A similar compound with fluorine at the 2nd position.
2,3-Difluoro-2,3-dihydrobenzofuran: A compound with fluorine atoms at both the 2nd and 3rd positions.
Uniqueness: 7-Fluoro-2,3-dihydrobenzofuran is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C8H7FO |
|---|---|
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
7-fluoro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 |
InChI-Schlüssel |
XLEBMLLEWBPUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



